Cyclopropyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone
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Overview
Description
Cyclopropyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a nitrophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through the reaction of 3,5-dimethyl-4-(4-nitrophenyl)hydrazine with cyclopropyl carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of sulfanyl-substituted pyrazole compounds.
Scientific Research Applications
Cyclopropyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopropyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone include other pyrazole derivatives with different substituents, such as:
- 3,5-Dimethyl-4-(4-nitrophenyl)pyrazole
- Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclopropyl group and a nitrophenyl sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopropyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-14(10(2)17(16-9)15(19)11-3-4-11)22-13-7-5-12(6-8-13)18(20)21/h5-8,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEKZZPZFOLCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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